2-(3-Methylbenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

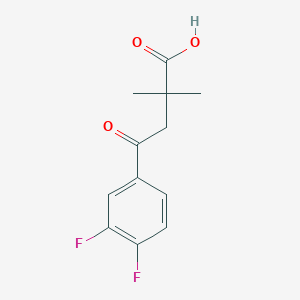

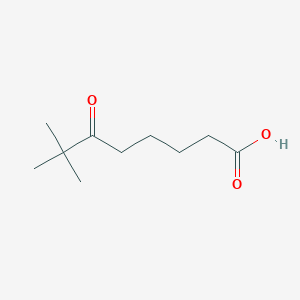

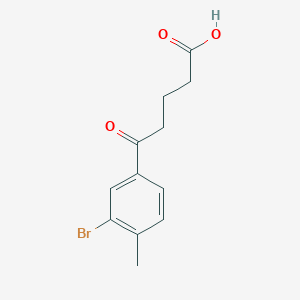

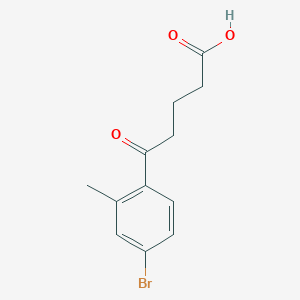

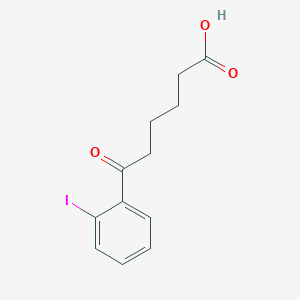

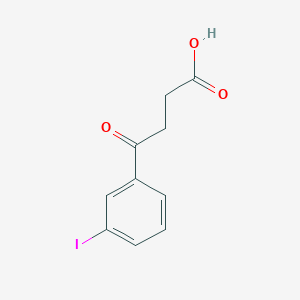

2-(3-Methylbenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is a solid compound .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(3-Methylbenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been widely used since 1972 to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 2-(3-Methylbenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The SMILES string representation of the molecule isCc1cccc(c1)C(=O)c2ncco2 . Chemical Reactions Analysis

Oxazole compounds, including 2-(3-Methylbenzoyl)oxazole, are known for their diverse chemical reactions. These reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis

2-(3-Methylbenzoyl)oxazole is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Catalysis:

- Luo et al. (2012) described a method for synthesizing 2,4-disubstituted oxazoles, which are important structural motifs in various natural products, using a gold-catalyzed oxidation strategy. This research highlights the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, which is likely to open new opportunities in oxidative gold catalysis and the development of novel methods (Luo et al., 2012).

Tautomerization and Metal Interaction:

- Ruiz and Perandones (2009) investigated the transformation of oxazole molecules when N-coordinated to manganese(I) into their corresponding carbene tautomers and their subsequent transmetalation to gold(I), via isolable heterometallic intermediates. This study offers insights into the metal-induced tautomerization of oxazole molecules (Ruiz & Perandones, 2009).

Oxazole Derivatives Synthesis:

- Rizzo et al. (2000) outlined a synthetic route for oxazole-containing coupling partners, emphasizing methodologies for producing related oxazole derivatives, which are common in various biologically important agents (Rizzo et al., 2000).

Heterocyclic Chemistry:

- Alvarez-Ibarra et al. (1989) described a one-pot synthesis of 2-methylthio-1,3-oxazoles, highlighting the advantages of this method in terms of easy access to reagents, high selectivity, and the introduction of different substitutions in the heterocyclic ring (Alvarez-Ibarra et al., 1989).

Chemical and Biological Properties:

- Zhang, Zhao, and Zhou (2018) conducted a comprehensive review on the medicinal chemistry of oxazole-based compounds, including their ability to bind with various enzymes and receptors in biological systems. The review covers a wide range of biological activities and the development potential of these compounds as medicinal drugs (Zhang, Zhao, & Zhou, 2018).

Safety And Hazards

Direcciones Futuras

Oxazole-based molecules, including 2-(3-Methylbenzoyl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry due to their broad biological activities . They are being actively exploited worldwide, and various pharmacological activities and chemical structures of oxazole-based molecules are being researched .

Propiedades

IUPAC Name |

(3-methylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)10(13)11-12-5-6-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZBYGGVZJBIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642069 |

Source

|

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzoyl)oxazole | |

CAS RN |

898759-56-3 |

Source

|

| Record name | (3-Methylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.